
Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a phosphonate group attached to an oxazole ring, which is further substituted with two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate typically involves the reaction of appropriate oxazole derivatives with phosphonic acid or its derivatives. One common method includes the use of tosylmethyl isocyanide (TosMIC) in the presence of aliphatic halides and aldehydes to form oxazole intermediates, which are then reacted with diphenyl phosphonate under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the phenyl rings.
Applications De Recherche Scientifique
Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate involves its interaction with molecular targets through its oxazole and phosphonate groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate: This compound has a similar structure but contains a thioxo group instead of an oxo group.
1,3-Oxazole derivatives: These compounds share the oxazole ring structure but differ in the substituents attached to the ring.
Uniqueness
Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate is unique due to the presence of both oxazole and phosphonate groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H12NO5P |
|---|---|
Poids moléculaire |
317.23 g/mol |
Nom IUPAC |
3-diphenoxyphosphoryl-1,3-oxazol-2-one |
InChI |
InChI=1S/C15H12NO5P/c17-15-16(11-12-19-15)22(18,20-13-7-3-1-4-8-13)21-14-9-5-2-6-10-14/h1-12H |
Clé InChI |
XEHJDUMGVMBKNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(N2C=COC2=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



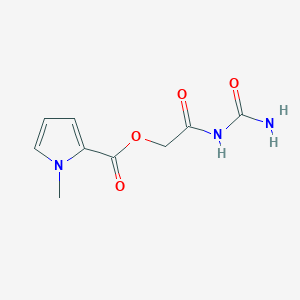
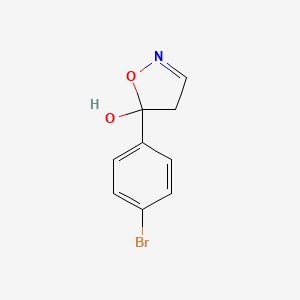
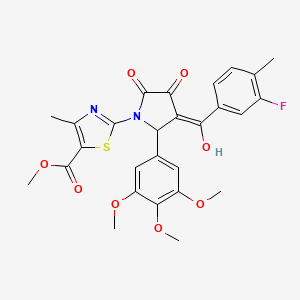
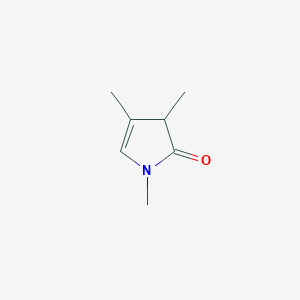
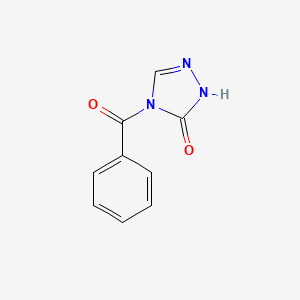
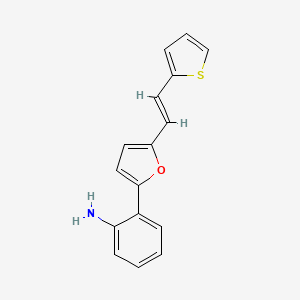
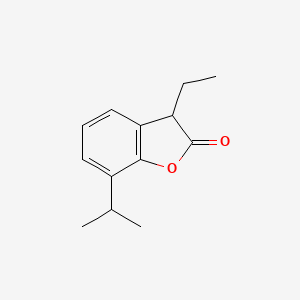

![2-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12877931.png)
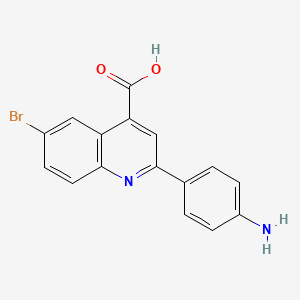
![4-Cyanobenzo[d]oxazole-2-acetic acid](/img/structure/B12877938.png)
![[5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B12877945.png)
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B12877948.png)
